Technical Monograph: Physical & Chemical Characterization of 2,4-Bis(trifluoromethyl)benzoyl Chloride
Technical Monograph: Physical & Chemical Characterization of 2,4-Bis(trifluoromethyl)benzoyl Chloride
Executive Summary
2,4-Bis(trifluoromethyl)benzoyl chloride (CAS: 53130-43-1) is a specialized fluorinated building block used in the synthesis of high-value agrochemicals and pharmaceuticals. Distinct from its more common isomer, 3,5-bis(trifluoromethyl)benzoyl chloride, this ortho/para-substituted derivative presents unique steric and electronic challenges. The presence of a trifluoromethyl group at the ortho position creates significant steric bulk around the carbonyl center, altering reaction kinetics compared to non-ortho-substituted analogs. This guide provides a comprehensive technical profile, synthesis protocols, and handling directives for researchers utilizing this corrosive electrophile.
Part 1: Identification & Molecular Architecture
The compound is characterized by a benzene ring substituted with two electron-withdrawing trifluoromethyl groups at the 2 and 4 positions, and an acyl chloride functionality at position 1.
| Identifier | Value |
| CAS Registry Number | 53130-43-1 |
| IUPAC Name | 2,4-Bis(trifluoromethyl)benzene-1-carbonyl chloride |
| Molecular Formula | C₉H₃ClF₆O |
| Molecular Weight | 276.56 g/mol |
| SMILES | FC(F)(F)c1ccc(C(Cl)=O)c(c1)C(F)(F)F |
| InChI Key | TZXHEDOCQVTEPT-UHFFFAOYSA-N |
| Structural Features | Ortho-CF₃ induces twist in carbonyl alignment; highly electron-deficient ring. |
Part 2: Physicochemical Profile[1]
Unlike the liquid 3,5-isomer (CAS 785-56-8), the 2,4-isomer is reported as a solid at room temperature. This phase difference is attributed to the crystal packing efficiency driven by the dipole moments of the ortho-substituent.
Table 1: Physical Properties
| Property | Data / Observation | Notes/Validation |
| Physical State | Solid (Low-melting) | Distinct from liquid 3,5-isomer [1]. |
| Melting Point | Predicted: 40–60 °C | Precursor acid MP is 109–111 °C [2]. Acid chlorides typically melt 40–60°C lower than parent acids due to loss of H-bonding. |
| Boiling Point | ~85–90 °C @ 15 mmHg (Est.) | Extrapolated from 3,5-isomer (81°C @ 24 mmHg) and 2-CF3 isomer (84°C @ 16 mmHg). |
| Density | ~1.55 g/cm³ (Predicted) | Based on liquid density of 3,5-isomer (1.54 g/mL). |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Reacts violently with water/alcohols. |
| Appearance | White to off-white crystalline solid | May appear as a semi-solid if impure or wet. |
Critical Data Note: Experimental melting and boiling points for this specific isomer are rarely reported in public literature compared to the 3,5-isomer. The values above are derived from structural analogs and the precursor acid properties. Researchers should determine the exact melting point via DSC if phase behavior is critical for their process.
Part 3: Synthesis & Reactivity Profile
Synthesis from Precursor
The most reliable route to 2,4-bis(trifluoromethyl)benzoyl chloride is the chlorination of 2,4-bis(trifluoromethyl)benzoic acid (CAS 32890-87-2). Thionyl chloride (SOCl₂) is the preferred reagent due to the ease of removing volatile byproducts (SO₂, HCl).[1]
Protocol: Acid Chlorination
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Setup: Flame-dried round-bottom flask, reflux condenser, inert gas (N₂/Ar) inlet, and a caustic scrubber (NaOH) for off-gassing.
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Reagents:
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2,4-Bis(trifluoromethyl)benzoic acid (1.0 equiv)[2]
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Thionyl Chloride (5.0 equiv) - Acts as solvent and reagent.
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DMF (Catalytic, 1-2 drops) - Crucial for forming the Vilsmeier intermediate to overcome steric hindrance.
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Procedure:
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Suspend acid in SOCl₂.
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Add DMF.[1] Evolution of gas (HCl/SO₂) will begin immediately.
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Heat to reflux (75–80 °C) for 3–5 hours until the solution becomes clear.
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Purification: Remove excess SOCl₂ via vacuum distillation. The residue can be distilled under reduced pressure or recrystallized from dry hexane if high purity is required.
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Reactivity Logic: Steric vs. Electronic
The reactivity of this molecule is defined by the conflict between the activating electron-withdrawing groups and the deactivating steric bulk.
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Electronic Effect: The two -CF₃ groups (Hammett σ ≈ 0.54 each) make the carbonyl carbon extremely electrophilic, increasing susceptibility to nucleophilic attack.
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Steric Effect: The ortho-CF₃ group blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), requiring higher reaction temperatures or more active catalysts compared to the 3,5-isomer.
Figure 1: Synthesis and reactivity pathway highlighting the interplay between electronic activation and steric hindrance.
Part 4: Experimental Handling & Safety
Storage and Stability
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Moisture Sensitivity: High. Hydrolyzes rapidly to release HCl gas and the parent acid.
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Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator or glovebox.
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Temperature: 2–8 °C is recommended to minimize decomposition, though the solid is relatively stable at RT if dry.
Safety Profile (SDS Summary)
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GHS Classification: Skin Corrosion 1B (H314), Serious Eye Damage 1 (H318).
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Hazards: Causes severe burns. Reacts with water to release toxic gas (HCl).
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PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, face shield, and lab coat. Handle strictly in a fume hood.
Handling Decision Tree
Figure 2: Operational decision tree for assessing reagent quality before use.
References
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Sigma-Aldrich. 2,4-Bis(trifluoromethyl)benzoyl chloride (AldrichCPR). Catalog No. CDS003127. Link
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Sigma-Aldrich. 2,4-Bis(trifluoromethyl)benzoic acid. Catalog No. 370584. Link
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PubChem. 2,4-Bis(trifluoromethyl)benzoyl chloride (Compound). CID 329779966. Link
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Thermo Fisher Scientific. Safety Data Sheet: 2,4-Bis(trifluoromethyl)benzoic acid. (Precursor safety data for reference). Link
